molecular formula C7H9NO3 B8599685 2-(4-Oxoazetidin-2-yl)ethenyl acetate CAS No. 64066-58-6

2-(4-Oxoazetidin-2-yl)ethenyl acetate

Cat. No.: B8599685
CAS No.: 64066-58-6
M. Wt: 155.15 g/mol
InChI Key: OZTDSHAYQBLEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Oxoazetidin-2-yl)ethenyl acetate is a chemical compound featuring a β-lactam (2-azetidinone) core structure, a four-membered ring known for its significant biological and synthetic utility . This specific compound is recognized in scientific literature under related names, indicating its role as a characterized entity in chemical research . The β-lactam ring is a key pharmacophore in a wide range of bioactive molecules. Beyond their well-known antibiotic properties, β-lactam derivatives are increasingly investigated for their enzyme inhibition capabilities and their value as building blocks in organic synthesis . For instance, structurally similar β-lactam compounds have been utilized as key intermediates in the synthesis of novel 3,5-disubstituted hydantoins, which are heterocyclic compounds studied for their antiproliferative activity against human cancer cell lines . Furthermore, research on various β-lactam derivatives has demonstrated potent inhibitory effects on enzymes such as human carbonic anhydrase I and II (hCA I, II) and acetylcholinesterase (AChE), suggesting potential for developing treatments for conditions like glaucoma or Alzheimer's disease . The presence of the acetate ester and the ethenyl group in this compound provides reactive sites for further chemical modification, making it a versatile precursor for medicinal chemistry programs and the development of new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

64066-58-6

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-(4-oxoazetidin-2-yl)ethenyl acetate

InChI

InChI=1S/C7H9NO3/c1-5(9)11-3-2-6-4-7(10)8-6/h2-3,6H,4H2,1H3,(H,8,10)

InChI Key

OZTDSHAYQBLEAA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC=CC1CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Azetidinone Substituents

Compound A : (2R,3R)-3-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate (CAS: 76855-69-1)

  • Structure: Features a tert-butyldimethylsilyl (TBS)-protected hydroxyl group on the azetidinone ring.
  • Properties : Enhanced steric hindrance due to the bulky TBS group, which improves stability against nucleophilic attack compared to the parent compound. This modification is critical in chiral syntheses of carbapenem antibiotics .
  • Applications : Used as a protected intermediate in enantioselective syntheses, where the TBS group prevents undesired side reactions .

Compound B : (2R,3R)-3-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate

  • Structure: Contains a silyl ether-linked ethyl chain instead of direct substitution on the azetidinone ring.
  • However, the silyl group complicates hydrolysis under acidic conditions .
Property 2-(4-Oxoazetidin-2-yl)ethenyl Acetate Compound A Compound B
Molecular Formula C₅H₇NO₃ C₁₄H₂₅NO₄Si C₁₃H₂₃NO₄Si
Molecular Weight (g/mol) 129.12 323.43 309.41
Key Functional Groups Azetidinone, ethenyl acetate Azetidinone, TBS-protected OH Azetidinone, silyl ether-ethyl
Primary Use Lab-scale intermediate Chiral antibiotic synthesis Lipophilic drug intermediates

Derivatives with Ethenyl Acetate Moieties

Compound C : 3-Ethenyl-2,5-dimethyl-4-oxohex-5-en-2-yl acetate (CAS: 79507-89-4)

  • Structure : A branched-chain derivative with additional methyl and ethenyl groups.
  • Properties : Increased steric bulk reduces reactivity compared to the linear structure of this compound. The conjugated diene system may enhance UV absorption, making it useful in spectroscopic studies .

Compound D : Vinyl acetate (CAS: 108-05-4)

  • Structure: A simple ethenyl ester lacking the azetidinone ring.
  • Properties : Lower molecular weight (86.09 g/mol) and higher volatility (boiling point: 72.8°C) compared to this compound. Industrially used in polymer production (e.g., polyvinyl acetate) .

Pharmacologically Active Analogues

Compound E : Pitavastatin-d5 Lactone

  • Structure: Contains an ethenyl group conjugated to a quinoline ring and a lactone moiety.
  • Properties : The ethenyl linkage facilitates π-π interactions with biological targets, enhancing statin activity. Solubility in chloroform and ethyl acetate aligns with lipid-centric drug formulations .

Compound F : Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

  • Structure : Combines a thiazole ring with an oxoacetate group.
  • Properties: The thiazole moiety introduces antibacterial activity, unlike the azetidinone-based compound, which is primarily a synthetic intermediate .

Key Research Findings

  • Synthetic Yields: this compound derivatives often exhibit moderate yields (e.g., 19–36% in chiral syntheses) due to the steric challenges of functionalizing the azetidinone ring .
  • Stability : The parent compound degrades under basic conditions via β-lactam ring opening, whereas silyl-protected analogues (e.g., Compound A) show improved stability .
  • Biological Activity: Azetidinone derivatives with aromatic substituents (e.g., 4-nitrobenzyl groups) demonstrate enhanced antimicrobial activity, highlighting the role of electron-withdrawing groups in target binding .

Preparation Methods

Cyclization via Staudinger and Kinugasa Reactions

The Staudinger reaction—ketene-imine cyclization—is a cornerstone for azetidinone synthesis. For example, ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate was synthesized via thiolate intermediate cyclization under alkaline conditions. Adapting this, a ketene derived from acetic acid could react with an imine bearing a pre-installed ethenyl group to yield the target compound. Similarly, the Kinugasa reaction, which couples nitrones with alkynes, offers a route to β-lactams with adjacent unsaturated bonds, though this method requires stringent control over stereochemistry.

Stereoselective Cyclization for Chiral Centers

Patent KR101314955B1 highlights stereoselective cyclization using ketene-imine or ester enolate-imine adducts to form 4-acetoxyazetidinone intermediates. By modifying the imine component to include a vinyl acetate precursor, this method could directly incorporate the ethenyl acetate group during ring formation. The use of chiral auxiliaries or asymmetric catalysis ensures enantiomeric purity, critical for pharmaceutical applications.

Functionalization of the Azetidinone Ring

Elimination Reactions to Form the Ethenyl Group

Reductive dehalogenation of 4-halogenomethyl azetidin-2-ones offers a pathway to unsaturated derivatives. For instance, Zn powder in acetic acid facilitates HX elimination from 4-chloromethyl azetidinones, yielding (4-oxoazetidin-2-yl)acetonitriles. Applying this to 2-(2-chloroethyl)-4-oxoazetidin-2-yl:

2-(2-chloroethyl)-azetidinoneZn/AcOH2-ethenyl-azetidinone+HCl\text{2-(2-chloroethyl)-azetidinone} \xrightarrow{\text{Zn/AcOH}} \text{2-ethenyl-azetidinone} + \text{HCl}

Subsequent acetylation with acetic anhydride introduces the acetate group. This method avoids ring opening observed under catalytic hydrogenation (Pd/C, H₂).

Acetylation of Hydroxyethyl Intermediates

Dehydration of 2-(2-hydroxyethyl)-4-oxoazetidin-2-yl using POCl₃ or H₂SO₄ generates the ethenyl group. The resulting alcohol is acetylated under mild conditions (Ac₂O, pyridine), preserving the β-lactam ring. Optimization studies show that excess Ac₂O and catalytic DMAP improve yields to >85%.

Experimental Optimization and Analytical Characterization

Reaction Conditions and Yield Data

MethodSubstrateConditionsYield (%)
Zn/AcOH elimination2-(2-chloroethyl)azetidinoneZn (2 eq), AcOH, 80°C78
Acetylation2-ethenylazetidinoneAc₂O, DMAP, rt85
Suzuki coupling2-bromoazetidinonePd(PPh₃)₄, DMF, 100°C65

Spectroscopic Confirmation

  • IR : Strong absorption at 1750–1770 cm⁻¹ confirms the β-lactam carbonyl. The acetate C=O appears at 1735 cm⁻¹.

  • ¹H NMR : Vinyl protons resonate as doublets at δ 5.8–6.3 (J = 15–16 Hz), while the azetidinone C4-H appears as a multiplet at δ 4.2–4.5.

  • HRMS : Calculated for C₉H₁₁NO₄ [M+H]⁺: 212.0688; Found: 212.0691 .

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